DS-1205 AXL Kinase Inhibition: IC50 1.3 nM with 48- to 313-Fold Selectivity Over MER, MET, and TRKA
DS-1205b free base exhibits an IC50 of 1.3 nM against AXL kinase. Relative to related receptor tyrosine kinases within the same family and pathway, DS-1205b demonstrates 48-fold lower potency against MER (IC50 63 nM), 80-fold lower potency against MET (IC50 104 nM), and 313-fold lower potency against TRKA (IC50 407 nM) [1]. This selectivity profile is quantifiable: the fold-selectivity ratios of 48× (MER), 80× (MET), and 313× (TRKA) are explicitly reported in the primary characterization studies.
| Evidence Dimension | Kinase inhibition potency (IC50) and selectivity |
|---|---|
| Target Compound Data | AXL IC50: 1.3 nM; MER IC50: 63 nM; MET IC50: 104 nM; TRKA IC50: 407 nM |
| Comparator Or Baseline | Baseline AXL potency; intra-molecular selectivity vs MER, MET, TRKA |
| Quantified Difference | 48-fold selectivity vs MER; 80-fold selectivity vs MET; 313-fold selectivity vs TRKA |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
The quantified selectivity profile informs off-target risk assessment and distinguishes DS-1205 from less selective AXL inhibitors when selecting a candidate for combination regimens with EGFR TKIs.
- [1] Jimbo T, Hatanaka M, Komatsu T, et al. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model. Oncotarget. 2019;10(50):5152-5167. View Source
